Carboxy-DCFDA N-succinimidyl ester
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Overview
Description
Carboxy-DCFDA N-succinimidyl ester is a cell-permeable, fluorogenic esterase substrate. It is widely used in scientific research due to its ability to become hydrolyzed intracellularly to a green fluorophore, which covalently bonds to proteins . This compound is particularly useful in various biological and chemical applications, including cell labeling and tracking.
Mechanism of Action
Target of Action
The primary target of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester, also known as Carboxy-DCFDA N-succinimidyl ester, are the intracellular amines . These amines are present on intracellular membrane structures .
Mode of Action
This compound is a stable, cell-permeable non-fluorescent dye . Once it diffuses into the cell, intracellular esterases cleave the acetate group to generate CFSE . This compound then interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye . This covalent coupling reaction allows CFSE to be retained in the cell for an extended period .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cell proliferation pathway . The fluorescence intensity of the dye halves with each successive cell division , allowing the tracking of cell proliferation.
Pharmacokinetics
It is known that the compound is cell-permeable , and once inside the cell, it is metabolized by intracellular esterases .
Result of Action
The result of the action of this compound is the generation of a highly fluorescent green dye within the cell . This fluorescence can be used to track cell proliferation and motility, as well as for in vivo cell tracking experiments .
Action Environment
The action of this compound is influenced by the pH of the environment . The dye is prepared in a physiological buffer with a pH of 7.0 . The fluorescence of the dye can be detected using any instrument or filter set compatible with fluorescein detection .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is used to stain cells, especially immune cells, for analysis in applications such as flow cytometry . Once it diffuses into the cell, it covalently binds to primary amino groups present on intracellular membrane structures .
Cellular Effects
5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester influences cell function by becoming hydrolyzed intracellularly to a green fluorophore DCFA . This process allows the compound to covalently bond to proteins, affecting various cellular processes .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It covalently binds to primary amino groups present on intracellular membrane structures . This binding interaction allows the compound to exert its effects, including changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester can change. The compound is stable and does not degrade easily
Transport and Distribution
The compound is transported and distributed within cells and tissues through diffusion . It can interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester is primarily within the intracellular membrane structures due to its ability to bind to primary amino groups present on these structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxy-DCFDA N-succinimidyl ester is synthesized through a series of chemical reactions involving the esterification of carboxy-2’,7’-dichlorofluorescein with N-hydroxysuccinimide. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Carboxy-DCFDA N-succinimidyl ester primarily undergoes hydrolysis and esterification reactions. Upon entering cells, it is hydrolyzed by intracellular esterases to form the fluorescent compound 5-(and-6)-carboxy-2’,7’-dichlorofluorescein .
Common Reagents and Conditions
Hydrolysis: Intracellular esterases are the primary reagents that catalyze the hydrolysis of this compound.
Esterification: N-hydroxysuccinimide and dicyclohexylcarbodiimide are commonly used reagents in the esterification process.
Major Products Formed
The major product formed from the hydrolysis of this compound is 5-(and-6)-carboxy-2’,7’-dichlorofluorescein, which is a green fluorescent compound .
Scientific Research Applications
Carboxy-DCFDA N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.
Biology: Employed in cell labeling and tracking, allowing researchers to monitor cell proliferation and migration.
Medicine: Utilized in diagnostic assays to detect reactive oxygen species and other cellular processes.
Industry: Applied in high-throughput screening assays for drug discovery and development
Comparison with Similar Compounds
Similar Compounds
Carboxyfluorescein diacetate succinimidyl ester: Similar in structure and function, used for cell labeling and tracking.
5-Carboxy-tetramethylrhodamine N-succinimidyl ester: Another fluorescent tracer used in various biological applications.
Uniqueness
Carboxy-DCFDA N-succinimidyl ester is unique due to its high cell permeability and ability to form a stable covalent bond with intracellular proteins, making it highly effective for long-term cell labeling and tracking .
Properties
CAS No. |
147265-60-9 |
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Molecular Formula |
C30H21Cl2NO11 |
Molecular Weight |
642.4 g/mol |
IUPAC Name |
(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;(2,5-dioxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C24H14Cl2O7.C6H7NO4/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-4(8)11-7-5(9)2-3-6(7)10/h3-10H,1-2H3;2-3H2,1H3 |
InChI Key |
XVSYICLDQRKEPM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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